N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1173100-38-3
VCID: VC3352414
InChI: InChI=1S/C12H23N3O2.ClH/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15;/h11,13H,1-10H2,(H,14,16);1H
SMILES: C1CNCCC1C(=O)NCCN2CCOCC2.Cl
Molecular Formula: C12H24ClN3O2
Molecular Weight: 277.79 g/mol

N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride

CAS No.: 1173100-38-3

Cat. No.: VC3352414

Molecular Formula: C12H24ClN3O2

Molecular Weight: 277.79 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride - 1173100-38-3

Specification

CAS No. 1173100-38-3
Molecular Formula C12H24ClN3O2
Molecular Weight 277.79 g/mol
IUPAC Name N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C12H23N3O2.ClH/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15;/h11,13H,1-10H2,(H,14,16);1H
Standard InChI Key LGAAVRRTLNQRQG-UHFFFAOYSA-N
SMILES C1CNCCC1C(=O)NCCN2CCOCC2.Cl
Canonical SMILES C1CNCCC1C(=O)NCCN2CCOCC2.Cl

Introduction

Chemical Structure and Properties

Structural Composition

N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride is derived from the parent compound N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide. The core structure features a piperidine ring connected to a morpholine ring via an ethyl-carboxamide linkage. The hydrochloride salt form is created when the basic nitrogen (typically the morpholine nitrogen) forms an ionic bond with a chloride counter-ion, enhancing water solubility while maintaining the fundamental pharmacological properties of the parent compound.

Physical and Chemical Properties

Based on analysis of structurally similar compounds, the following properties can be reasonably predicted for N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride:

PropertyPredicted Value/Characteristic
Molecular FormulaC12H23N3O2·HCl
AppearanceWhite to off-white crystalline solid
SolubilityHighly soluble in water due to salt formation
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1-2
LogPLower than parent compound due to salt formation
Salt FormHydrochloride

Structural Relationships and Analogs

Structural Analogs

The compound shares structural features with several documented analogs. For instance, 1-(4-chlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide (CID 25250022) contains the same N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide scaffold but with an additional 4-chlorobenzyl group attached to the piperidine nitrogen . Another related compound is 1-(4-ethyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide, which features a more complex substituent at the piperidine nitrogen position .

Structure-Activity Relationships

The parent structure contains several pharmacologically significant moieties:

  • The piperidine ring is a common scaffold in numerous bioactive compounds, providing conformational flexibility and nitrogen basicity.

  • The morpholine group contributes to water solubility and can participate in hydrogen bonding with biological targets.

  • The carboxamide linkage serves as both hydrogen bond donor and acceptor, facilitating interactions with protein binding sites.

  • The hydrochloride salt formation enhances aqueous solubility, which is critical for drug formulation and bioavailability.

These structural features suggest potential for biological activity similar to related compounds that have demonstrated phosphatidylinositol 3-kinase (PI3K) inhibitory properties .

Synthesis and Chemical Reactions

Chemical Reactivity

Based on its structure, N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride would likely participate in the following chemical reactions:

  • Salt conversion: The hydrochloride salt can be converted back to the free base using appropriate bases.

  • N-alkylation: The nitrogen atoms can undergo alkylation reactions with alkyl halides.

  • Amide hydrolysis: Under harsh acidic or basic conditions, the carboxamide linkage could undergo hydrolysis.

  • Hydrogen bonding interactions: The compound contains multiple hydrogen bond donors and acceptors, enabling complex formation with appropriate partners.

Analytical Characterization

Spectroscopic Properties

Expected spectroscopic characteristics for N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride would include:

  • NMR spectroscopy: Distinctive signals for the piperidine and morpholine rings, along with the ethyl linker and carboxamide protons.

  • Mass spectrometry: The molecular ion peak would correspond to the free base, with fragmentation patterns reflecting the cleavage of the carboxamide bond and separation of the morpholine and piperidine components.

  • IR spectroscopy: Characteristic absorption bands for the carbonyl group (approximately 1650 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and C-N stretching vibrations.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are typically employed for purity analysis of such compounds. The hydrochloride salt form would affect retention times in reversed-phase HPLC, usually resulting in shorter retention times compared to the free base due to increased polarity.

Structure-Based Drug Design Considerations

Pharmacophore Features

The compound contains several key pharmacophore features that could influence its interaction with biological targets:

  • The basic nitrogen atoms in both the piperidine and morpholine rings can act as hydrogen bond acceptors and form ionic interactions.

  • The carboxamide group serves as both hydrogen bond donor and acceptor.

  • The piperidine and morpholine rings provide three-dimensional structure and hydrophobic surfaces for non-polar interactions.

These features align with characteristics commonly found in PI3K inhibitors and other enzyme-targeting drugs, suggesting potential utility in rational drug design efforts .

Molecular Modeling Implications

Computational studies of similar compounds have identified several structural features important for activity:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator